molecular formula C9H10FNO2 B12959944 Ethyl 2-fluoro-5-methylisonicotinate

Ethyl 2-fluoro-5-methylisonicotinate

Cat. No.: B12959944
M. Wt: 183.18 g/mol
InChI Key: KAFICNZWUGIMPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

      Synthetic Routes: Ethyl 2-fluoro-5-methylisonicotinate can be synthesized through several methods, including esterification or amidation reactions.

      Reaction Conditions: The specific conditions depend on the chosen synthetic route, but typically involve the reaction of 2-fluoroisonicotinic acid with ethanol or ethyl alcohol.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often prepare it for specific applications.

  • Chemical Reactions Analysis

      Reactivity: Ethyl 2-fluoro-5-methylisonicotinate can undergo various reactions, including

      Common Reagents and Conditions: Acidic or basic catalysts are used for ester hydrolysis. Nucleophilic substitution reactions may involve reagents like amines or alkoxides.

      Major Products: The primary products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Ethyl 2-fluoro-5-methylisonicotinate serves as a building block for the synthesis of more complex molecules.

      Biology: Researchers use it to study biological processes or develop new drugs.

      Medicine: Its derivatives may have potential therapeutic applications.

      Industry: Limited information is available regarding industrial applications, but it could be used in fine chemicals or pharmaceuticals.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is context-dependent.
    • It may interact with specific molecular targets or pathways, influencing cellular processes.
  • Comparison with Similar Compounds

    Remember that while this compound has promising applications, further research is needed to fully explore its potential

    Properties

    Molecular Formula

    C9H10FNO2

    Molecular Weight

    183.18 g/mol

    IUPAC Name

    ethyl 2-fluoro-5-methylpyridine-4-carboxylate

    InChI

    InChI=1S/C9H10FNO2/c1-3-13-9(12)7-4-8(10)11-5-6(7)2/h4-5H,3H2,1-2H3

    InChI Key

    KAFICNZWUGIMPU-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=CC(=NC=C1C)F

    Origin of Product

    United States

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